Diethyl methylphosphonite
Overview
Description
Diethyl methylphosphonite is an organophosphorus compound with the molecular formula C5H13O2P. It is a colorless liquid with a characteristic odor and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals . This compound is particularly significant in the synthesis of herbicides and flame retardants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl methylphosphonite can be synthesized through several methods. One common method involves the reaction of methylphosphonous dichloride with ethanol in the presence of sodium hydride . The reaction proceeds as follows: [ \text{CH}_3\text{PCl}_2 + 2\text{CH}_3\text{CH}_2\text{OH} + 2\text{NaH} \rightarrow \text{CH}_3\text{P(OCH}_2\text{CH}_3)_2 + 2\text{NaCl} + 2\text{H}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced using a more efficient method involving the reaction of phosphorus trichloride, alchlor, and chloromethanes to form ternary complexes, which are then reduced with aluminum and reacted with absolute ethanol . This method yields a high purity product with a yield of up to 85% .
Chemical Reactions Analysis
Types of Reactions: Diethyl methylphosphonite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl methylphosphonate.
Reduction: It acts as a mild reducing agent in the cyclization of oxalylazetidinonyl thiocarbonates and thioesters.
Substitution: It can participate in substitution reactions to form various phosphonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It is used as a reducing agent under mild conditions.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used.
Major Products:
Oxidation: Diethyl methylphosphonate.
Reduction: Cyclized products such as oxalylazetidinonyl thiocarbonates.
Substitution: Various phosphonate derivatives.
Scientific Research Applications
Diethyl methylphosphonite has a wide range of applications in scientific research:
Mechanism of Action
Diethyl methylphosphonite exerts its effects primarily through its role as a reducing agent and as an intermediate in various chemical reactions. It targets specific molecular pathways, such as the cyclization of oxalylazetidinonyl thiocarbonates, by donating electrons to facilitate the reduction process . Additionally, its derivatives can inhibit enzymes like human mast cell chymase, affecting biological pathways .
Comparison with Similar Compounds
- Diethyl methylphosphonate
- Dimethyl methylphosphonate
- Triethyl phosphite
- Diethyl phosphite
Comparison: Diethyl methylphosphonite is unique due to its specific reactivity as a reducing agent and its role in the synthesis of β-carboxamido-phosphonic acids . Compared to diethyl methylphosphonate, it has a different oxidation state and reactivity profile. Dimethyl methylphosphonate and triethyl phosphite have different alkyl groups, affecting their physical and chemical properties .
Properties
IUPAC Name |
diethoxy(methyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O2P/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSMTQDEWVTEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O2P | |
Record name | DIETHYL METHYLPHOSPHONITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065927 | |
Record name | Phosphonous acid, methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This material has many uses, including as a chemical weapon precursor. | |
Record name | DIETHYL METHYLPHOSPHONITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
15715-41-0 | |
Record name | DIETHYL METHYLPHOSPHONITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diethyl methylphosphonite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15715-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonous acid, P-methyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015715410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonous acid, P-methyl-, diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonous acid, methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-diethyl methylphosphonite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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